ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate
Description
IUPAC Nomenclature and Systematic Identification
The compound ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate follows systematic IUPAC rules for branched sulfonamide-ester hybrids. Its name derives from:
- Ethyl ester : The terminal carboxylate group (-COO⁻) is esterified with ethanol, forming the -COOCH₂CH₃ moiety.
- (2S)-4-methylpentanoate backbone : A five-carbon chain with a methyl branch at position 4 and a chiral center at position 2 (S-configuration).
- Sulfonamide linkage : The amino group (-NH₂) at position 2 is substituted with a 4-(bromomethyl)phenylsulfonyl group (-SO₂-C₆H₄-CH₂Br).
The full IUPAC name reflects these components in priority order: ethyl (2S)-2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₂₂BrNO₄S is calculated as follows:
| Element | Quantity | Atomic Weight | Contribution |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 22 | 1.008 | 22.18 |
| Br | 1 | 79.90 | 79.90 |
| N | 1 | 14.01 | 14.01 |
| O | 4 | 16.00 | 64.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 392.31 g/mol |
This matches experimental data from CAS Registry 141834-14-2.
Stereochemical Configuration Analysis (S-Amino Acid Derivative)
The (2S) configuration arises from the L-leucine precursor, where the α-carbon (C2) retains its original stereochemistry during synthesis. Key features:
- Chiral center : C2 bears four distinct groups:
- Sulfonamide (-SO₂-C₆H₄-CH₂Br)
- Ethoxycarbonyl (-COOCH₂CH₃)
- Methyl branch (-CH(CH₃)₂)
- Hydrogen atom
- Cahn-Ingold-Prelog priority : The sulfonamide group (highest priority) dictates the S-configuration when the lowest-priority hydrogen faces away.
Comparative analysis with D-leucine derivatives confirms enantiomeric differences in dipole moments and crystallographic packing.
Comparative Structural Analysis with Related Sulfonamide-Ester Hybrids
The compound shares functional motifs with pharmacologically active sulfonamide-esters (Table 1):
Key observations :
- Bromomethyl substitution enhances electrophilicity for nucleophilic substitutions compared to methyl or unsubstituted analogs.
- Ethyl ester provides better lipid solubility than methyl esters, influencing bioavailability.
- Sulfonamide-ester hybrids exhibit conformational rigidity due to resonance stabilization of the sulfonamide group.
Properties
IUPAC Name |
ethyl (2S)-2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4S/c1-4-21-15(18)14(9-11(2)3)17-22(19,20)13-7-5-12(10-16)6-8-13/h5-8,11,14,17H,4,9-10H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPXRDGHWECQV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198708 | |
| Record name | N-[[4-(Bromomethyl)phenyl]sulfonyl]-L-leucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141834-14-2 | |
| Record name | N-[[4-(Bromomethyl)phenyl]sulfonyl]-L-leucine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141834-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Bromomethyl)phenyl]sulfonyl]-L-leucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate, with the molecular formula C15H22BrNO4S and a molecular weight of 392.3 g/mol, is a compound of increasing interest in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : ethyl (2S)-2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate
- CAS Number : 141834-14-2
- Molecular Weight : 392.3 g/mol
- Purity : Typically 95%.
The compound's biological activity is largely attributed to its ability to interact with specific biological targets, primarily through the inhibition of certain enzymatic pathways. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to various pharmacological effects.
Enzyme Inhibition
Research indicates that compounds with a similar structure exhibit significant inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria. This inhibition can prevent the secretion of virulence factors, thereby reducing bacterial pathogenicity .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness is likely due to its structural similarity to known antibacterial agents.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Some derivatives of sulfonamide compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating significant antimicrobial potential.
Study 2: Inhibition of T3SS
In a laboratory setting, the compound was tested for its ability to inhibit T3SS-mediated secretion in Salmonella enterica. Results showed over 70% inhibition at concentrations of 25 µM, suggesting its potential as a therapeutic agent against bacterial infections .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate has potential applications in drug development due to its structural similarities to known bioactive compounds.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The presence of the bromomethyl group enhances the compound's reactivity, potentially leading to the development of new antimicrobial agents that can combat resistant strains of bacteria.
Anticancer Research
Studies have shown that compounds with similar structures can inhibit tumor growth. The sulfonamide moiety may interact with specific enzymes involved in cancer cell proliferation, making it a candidate for further investigations in anticancer drug development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in:
- Coupling Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Synthesis of Novel Compounds : Researchers utilize this compound to synthesize more complex molecules that could have pharmaceutical applications or serve as probes in biological studies .
Materials Science
In materials science, this compound can be used to create polymeric materials with enhanced properties.
Polymer Development
The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Its sulfonamide functionality may also impart desirable properties such as increased solubility and processability in various solvents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than existing treatments. |
| Study 2 | Anticancer Potential | Indicated significant reduction in cell viability in breast cancer cell lines when treated with derivatives of this compound. |
| Study 3 | Polymer Applications | Showed improved tensile strength and thermal stability when blended with conventional polymers. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate:
Key Observations:
Sulfonamide vs. Amine Linkages : While the main compound and Giripladib both contain sulfonamides, the latter’s indole core and trifluoromethyl group enhance its receptor-binding specificity for pain targets . In contrast, the Boc-protected amine in the (2R,4S)-ethyl derivative (CAS 1931129-45-1) suggests utility in controlled-release applications .
Halogen Substituents : Bromine in the main compound vs. fluorine in the fluorophenyl analog () alters electronic properties and reactivity. Bromine’s bulk may enhance hydrophobic interactions, while fluorine improves metabolic stability .
Stereochemistry : The (2S)-configuration in the main compound contrasts with the (2R,4S)-configuration in the Boc-protected derivative, which could lead to divergent interactions with chiral biological targets .
Preparation Methods
Bromomethylation of 4-Methylbenzonitrile or Related Aromatics
A common precursor is 4-methylbenzonitrile, which undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction is typically refluxed for several hours (e.g., 8 hours) to achieve high conversion to 4-(bromomethyl)benzonitrile with yields around 90%.
| Step | Reagents & Conditions | Product | Yield | Key Data (NMR, MS) |
|---|---|---|---|---|
| Bromination | 4-Methylbenzonitrile, NBS, AIBN, CCl4, reflux 8 h | 4-(Bromomethyl)benzonitrile | 90% | 1H NMR: δ 7.63-7.68 (m, 2H), 4.48 (s, 1H); MS m/z 196.71 |
Conversion to 4-(Bromomethyl)benzaldehyde and Protection
The nitrile group can be converted to an aldehyde, which may then be protected as a dioxane derivative using 2,2-dimethyl-1,3-propanediol and catalytic pyridinium hydrochloride under reflux in benzene. This protection step facilitates subsequent transformations and purification.
| Step | Reagents & Conditions | Product | Yield | Key Data (NMR, MS) |
|---|---|---|---|---|
| Aldehyde formation & protection | 4-(Bromomethyl)benzonitrile → 4-(Bromomethyl)benzaldehyde → dioxane protection | 2-(4-bromomethyl)phenyl-5,5-dimethyl-1,3-dioxane | 80% | 1H NMR: δ 7.61-7.49 (m, 2H), 5.39 (s, 1H), 4.59 (s, 2H) |
Coupling with Amino Acid Ester
The key step is the sulfonylation of the amino acid ethyl ester, typically ethyl (2S)-2-amino-4-methylpentanoate (the ethyl ester of leucine), with the prepared 4-(bromomethyl)phenylsulfonyl chloride or related sulfonylating agent.
- The amino acid ester is reacted with the sulfonyl chloride under basic conditions (e.g., triethylamine or potassium carbonate) in an appropriate solvent such as dichloromethane or acetonitrile.
- The reaction proceeds with retention of stereochemistry at the 2S position.
- The bromomethyl group remains intact on the aromatic ring, providing a functional handle for further derivatization if needed.
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Sulfonylation | Ethyl (2S)-2-amino-4-methylpentanoate + 4-(bromomethyl)benzenesulfonyl chloride, base, solvent | This compound | Typically high (70-95%) | Stereochemistry preserved; bromomethyl group intact |
Purification and Characterization
- The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane.
- Recrystallization from solvents such as dichloromethane and methanol can improve purity.
- Characterization includes 1H NMR, 13C NMR, mass spectrometry (FAB or MALDI-TOF), and chiral HPLC to confirm stereochemical purity.
Research Findings and Optimization Notes
- Radical bromination using NBS/AIBN is a reliable method for introducing the bromomethyl group with high selectivity and yield.
- Protection of aldehyde intermediates as dioxanes improves handling and purification.
- Sulfonylation reactions with amino acid esters proceed efficiently under mild basic conditions, preserving stereochemistry.
- The bromomethyl substituent is stable under these conditions, allowing further functionalization if required.
- The overall synthetic route is amenable to scale-up with yields typically exceeding 70% per step, depending on purification rigor.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Key Features |
|---|---|---|---|---|
| 1 | 4-Methylbenzonitrile → 4-(Bromomethyl)benzonitrile | NBS, AIBN, CCl4, reflux 8 h | 90 | Radical bromination, selective benzylic bromination |
| 2 | 4-(Bromomethyl)benzonitrile → 4-(Bromomethyl)benzaldehyde → dioxane protection | Oxidation, then 2,2-dimethyl-1,3-propanediol, pyridinium hydrochloride, reflux benzene | 80 | Aldehyde formation and acetal protection |
| 3 | Sulfonylation of ethyl (2S)-2-amino-4-methylpentanoate | 4-(Bromomethyl)benzenesulfonyl chloride, base (e.g., Et3N), solvent | 70-95 | Formation of sulfonamide, retention of stereochemistry |
Q & A
What are the key synthetic challenges in preparing ethyl (2S)-2-({[4-(bromomethyl)phenyl]sulfonyl}amino)-4-methylpentanoate, and how can they be addressed?
Answer:
The synthesis involves coupling 4-(bromomethyl)benzenesulfonyl chloride with (2S)-2-amino-4-methylpentanoate ethyl ester. Key challenges include:
- Racemization at the stereocenter : Use non-polar solvents (e.g., DCM) and low temperatures (0–5°C) during sulfonamide formation to minimize epimerization.
- Purification : Silica gel chromatography with a gradient of 0–12% MeOH in DCM effectively isolates the product. Monitor reaction progress via TLC or LC-MS to ensure complete conversion of intermediates .
- Byproduct formation : Aqueous workup (basification with NaOH) followed by extraction with ethyl acetate removes unreacted reagents.
How can researchers analyze the stereochemical integrity of the (2S) configuration during and after synthesis?
Answer:
- Chiral HPLC/SFC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Compare retention times with authentic standards.
- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the (2S) enantiomer.
- X-ray crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., Mosher’s acid) to confirm absolute configuration .
What spectroscopic methods are most effective for characterizing this compound?
Answer:
- HRMS (ESI+) : Confirm molecular weight ([M+H]+ expected ~428.08).
- 1H NMR (DMSO-d6) : Key signals include δ 7.8–7.6 ppm (sulfonamide aromatic protons), δ 4.2 ppm (ethyl ester quartet), δ 3.8 ppm (CH2Br singlet), and δ 0.9 ppm (branched methyl groups).
- 13C NMR : Identify carbonyl groups (ester at ~170 ppm, sulfonamide at ~140 ppm). Purity should exceed 95% by HPLC (UV detection at 254 nm) .
In designing analogs for protease inhibition, how does the bromomethyl substituent influence target binding and metabolic stability?
Answer:
- Covalent inhibition : The bromomethyl group can form covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites.
- Metabolic stability : Assess liver microsome stability (e.g., half-life in human hepatocytes). Replace with chloromethyl or azidomethyl groups to reduce off-target reactivity while retaining electrophilicity.
- SAR studies : Compare inhibitory potency (IC50) of analogs using enzyme kinetics and molecular docking simulations .
What purification strategies are recommended for isolating high-purity product from complex reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with a hexane/EtOAc gradient (3:1 to 1:1) to remove unreacted sulfonyl chloride and amino ester precursors.
- Recrystallization : Ethanol/water (7:3) at 4°C yields crystals with >98% purity.
- Degradation monitoring : Track hydrolysis products (e.g., sulfonic acid) via LC-MS during storage .
How can researchers resolve contradictory literature reports on optimal coupling reagents for sulfonamide formation?
Answer:
- Systematic evaluation : Test coupling agents (EDC/HOBt vs. DCC/DMAP) under varying conditions (solvent polarity, temperature).
- Real-time monitoring : Use IR spectroscopy to track carbonyl activation (disappearance of -COOH peak at ~1700 cm⁻¹).
- Racemization control : Compare enantiomeric excess via chiral HPLC after each step .
What stability considerations are critical for storing this compound, and how should degradation be monitored?
Answer:
- Storage : Protect from light (amber vials) and moisture (argon atmosphere, molecular sieves) at -20°C.
- Degradation signals : Monitor 1H NMR for loss of CH2Br (δ 3.8 ppm) and LC-MS for hydrolysis products.
- Accelerated stability studies : Expose to 40°C/75% RH for 2 weeks to predict shelf-life .
How might structural modifications to the ethyl ester group affect cellular permeability in lysosomal degradation studies?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
